N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a heterocyclic oxalamide derivative featuring a pyrazole-thiophene-ethyl moiety at the N1 position and a thiophen-2-ylmethyl group at the N2 position. The compound’s structural complexity arises from its hybrid aromatic systems (pyrazole and thiophene) and the oxalamide backbone, which may enhance hydrogen-bonding interactions with biological targets.
Crystallographic analysis of similar compounds often employs programs like SHELX for structure refinement, indicating that the target molecule’s structural validation may rely on such tools .
Properties
IUPAC Name |
N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-12-8-13(2)22(21-12)16(14-5-7-25-11-14)10-20-18(24)17(23)19-9-15-4-3-6-26-15/h3-8,11,16H,9-10H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEMNZSQRYDIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a pyrazole ring, thiophene moieties, and an oxalamide functional group. Its molecular formula is , and it has a molecular weight of 373.43 g/mol. Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities, including anti-inflammatory, analgesic, and modulatory effects on ion channels.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Pyrazole Ring | A five-membered ring known for various biological activities. |
| Thiophene Moieties | Contributes to electronic properties and biological interactions. |
| Oxalamide Group | Enhances solubility and potential bioactivity. |
This compound interacts with specific molecular targets such as enzymes and receptors. Notably, it has been studied for its modulation of the TRPM8 ion channel, which plays a crucial role in thermosensation and pain pathways. This modulation suggests potential therapeutic applications in pain management and related disorders.
Biological Activities
Research findings indicate several biological activities associated with this compound:
- Anti-inflammatory Effects : Compounds containing pyrazole and thiophene rings have demonstrated anti-inflammatory properties in various studies.
- Analgesic Properties : The ability to modulate ion channels like TRPM8 could lead to analgesic effects, making it a candidate for pain relief therapies.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
-
Modulation of TRPM8 Channels :
- A study indicated that compounds interacting with TRPM8 could effectively alter pain perception in preclinical models, suggesting that this compound might have similar effects due to its structural attributes.
- Anti-cancer Activity :
- Antioxidant Properties :
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| N1-(2-(3,5-dimethylpyrazolyl)-2-thiophenyl)ethyl)oxalamide | Lacks specific thiophene or pyrazole moieties affecting its activity profile. |
| N1-(2-(3,5-dimethylpyrazolyl)-2(phenyl)ethyl)oxalamide | Substitutes phenyl for thiophene; may alter electronic interactions. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound’s oxalamide core distinguishes it from related propanamide derivatives (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides) described in . Key structural differences include:
- Backbone : Oxalamide (N–C(=O)–C(=O)–N) vs. propanamide (CH2–CH2–C(=O)–N).
- Substituents : Thiophene and pyrazole groups in the target vs. thiazole and oxadiazole in compounds.
Physicochemical Properties
The target’s higher logP and lower hydrogen-bond acceptor count suggest superior blood-brain barrier permeability compared to compounds .
Data Table: Comparative Analysis
| Compound Name | Key Functional Groups | Biological Activity (Hypothetical) | Reference |
|---|---|---|---|
| Target Compound | Oxalamide, pyrazole, thiophene | Kinase inhibition (IC50 ~50 nM) | – |
| 3-(Oxadiazol-sulfanyl)-N-phenylpropanamide | Propanamide, oxadiazole, thiazole | Antimicrobial (MIC: 8 µg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
